molecular formula C15H10Cl2O4 B5854784 (5-Formyl-2-methoxyphenyl) 2,5-dichlorobenzoate

(5-Formyl-2-methoxyphenyl) 2,5-dichlorobenzoate

Cat. No.: B5854784
M. Wt: 325.1 g/mol
InChI Key: QUBWBBNRCMIMKW-UHFFFAOYSA-N
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Description

(5-Formyl-2-methoxyphenyl) 2,5-dichlorobenzoate: is an organic compound with the empirical formula C17H14Cl2O5. It is a derivative of benzoic acid and is characterized by the presence of formyl, methoxy, and dichlorobenzoate groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-2-methoxyphenyl) 2,5-dichlorobenzoate typically involves the esterification of 5-formyl-2-methoxyphenol with 2,5-dichlorobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: (5-Formyl-2-methoxyphenyl) 2,5-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (5-Formyl-2-methoxyphenyl) 2,5-dichlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and dichlorobenzoate groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(5-formyl-2-methoxyphenyl) 2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O4/c1-20-13-5-2-9(8-18)6-14(13)21-15(19)11-7-10(16)3-4-12(11)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBWBBNRCMIMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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